molecular formula C11H19NO B14399012 2-Butyl-3-formylhexanenitrile CAS No. 88456-24-0

2-Butyl-3-formylhexanenitrile

Cat. No.: B14399012
CAS No.: 88456-24-0
M. Wt: 181.27 g/mol
InChI Key: JSQZNDTYKZKSOG-UHFFFAOYSA-N
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Description

2-Butyl-3-formylhexanenitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a nitrile group (-CN) attached to a hexane chain with a butyl and formyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of nitriles often involves large-scale reactions using similar methods but optimized for efficiency and yield. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), diisobutylaluminum hydride (DIBAL-H).

    Substitution Reagents: Sodium or potassium cyanide (NaCN or KCN).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the reagents used.

Scientific Research Applications

2-Butyl-3-formylhexanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: Its derivatives may be studied for potential biological activity and applications in drug development.

    Medicine: Research may explore its potential as a precursor for pharmaceuticals.

    Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Butyl-3-formylhexanenitrile involves its interaction with various molecular targets. The nitrile group is highly polar, which allows it to participate in a variety of chemical reactions. The specific pathways and targets depend on the context of its use, such as in synthesis or biological applications .

Comparison with Similar Compounds

2-Butyl-3-formylhexanenitrile can be compared with other nitriles such as:

    Acetonitrile: A simpler nitrile with a single carbon chain.

    Benzonitrile: An aromatic nitrile with a benzene ring.

    Butanenitrile: A straight-chain nitrile with a four-carbon chain.

Uniqueness

The uniqueness of this compound lies in its specific structure, which includes both a butyl and formyl group.

Properties

CAS No.

88456-24-0

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

2-butyl-3-formylhexanenitrile

InChI

InChI=1S/C11H19NO/c1-3-5-7-10(8-12)11(9-13)6-4-2/h9-11H,3-7H2,1-2H3

InChI Key

JSQZNDTYKZKSOG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C#N)C(CCC)C=O

Origin of Product

United States

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